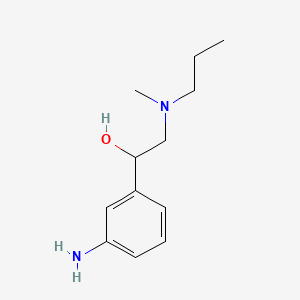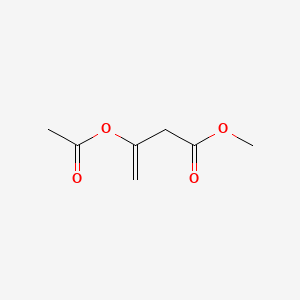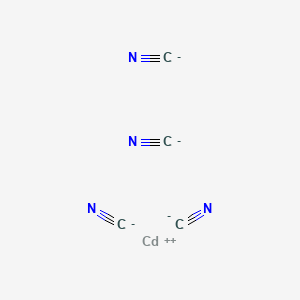![molecular formula C26H16N2Na2O4 B13737002 [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt CAS No. 135-71-7](/img/structure/B13737002.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a biphenyl core with carboxylic acid and azobis functional groups, making it a versatile molecule in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt typically involves the diazotization of 4-aminobiphenyl-4-carboxylic acid followed by coupling with another molecule of 4-aminobiphenyl-4-carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The resulting diazonium salt is then treated with sodium hydroxide to form the disodium salt of the azobis compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azobis group into amines.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable azo linkage.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The azobis group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenethyl alcohol: Another biphenyl derivative with different functional groups.
Methylammonium lead halide: A compound with a perovskite structure and different applications.
Uniqueness
What sets [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt apart is its unique combination of biphenyl and azobis functional groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propriétés
Numéro CAS |
135-71-7 |
|---|---|
Formule moléculaire |
C26H16N2Na2O4 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
disodium;4-[4-[[4-(4-carboxylatophenyl)phenyl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C26H18N2O4.2Na/c29-25(30)21-5-1-17(2-6-21)19-9-13-23(14-10-19)27-28-24-15-11-20(12-16-24)18-3-7-22(8-4-18)26(31)32;;/h1-16H,(H,29,30)(H,31,32);;/q;2*+1/p-2 |
Clé InChI |
HRBWETPTZZACJP-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)






